molecular formula C6H5F2NO B12097947 3,4-Difluoro-2-methoxypyridine CAS No. 1227574-42-6

3,4-Difluoro-2-methoxypyridine

Cat. No.: B12097947
CAS No.: 1227574-42-6
M. Wt: 145.11 g/mol
InChI Key: SLFKHVMCPIHBRX-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxypyridine: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-methoxypyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms replace other halogens or functional groups on the pyridine ring. For example, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development of fluorinated chemicals .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, sodium azide.

    Oxidation: Common oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,4-Difluoro-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine
  • 3,5-Difluoropyridine

Comparison: 3,4-Difluoro-2-methoxypyridine is unique due to the specific positioning of the fluorine atoms and the methoxy group on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to other fluorinated pyridines .

Properties

CAS No.

1227574-42-6

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

3,4-difluoro-2-methoxypyridine

InChI

InChI=1S/C6H5F2NO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3

InChI Key

SLFKHVMCPIHBRX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1F)F

Origin of Product

United States

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